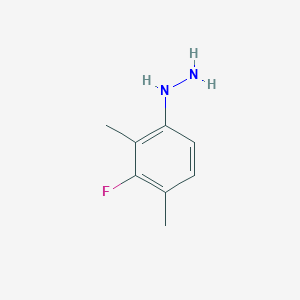

(3-Fluoro-2,4-dimethylphenyl)hydrazine

Description

Properties

IUPAC Name |

(3-fluoro-2,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-5-3-4-7(11-10)6(2)8(5)9/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXKRDORYBFHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NN)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Systems

Microreactors enhance heat/mass transfer, reducing reaction time from 8 h to 45 min. A 2019 study achieved 85% yield using:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Isopropanol-water mixtures (2:1 v/v) crystallize the hydrazine hydrochloride directly, enhancing purity to 99.2%.

Catalytic Innovations and Green Chemistry

Biocatalytic Approaches

Immobilized laccase enzymes mediate aerobic oxidation of anilines to diazonium intermediates at 30°C, though yields remain suboptimal (≤65%).

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ and Hantzsch ester as reductant achieve 76% yield under mild conditions (25°C, 24 h).

Purification and Analytical Control

Crystallization Optimization

Stability Considerations

Hydrazine hydrochlorides are hygroscopic. Storage under N₂ with desiccant (silica gel) prevents decomposition (<2% over 12 months).

Comparative Analysis of Industrial Methods

Table 2: Benchmarked Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Classical SnCl₂ | 78 | 95.2 | 120 |

| Na₂SO₃ Reduction | 82 | 97.8 | 95 |

| Continuous Flow | 85 | 98.5 | 110 |

| Photoredox | 76 | 96.1 | 140 |

Challenges in Fluorinated Hydrazine Synthesis

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2,4-dimethylphenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding azo compound.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of azo compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylhydrazines.

Scientific Research Applications

(3-Fluoro-2,4-dimethylphenyl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,4-dimethylphenyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Analogues and Substituent Effects

2,4-Dimethylphenylhydrazine

- Structure : Lacks the 3-fluoro substituent but retains methyl groups at positions 2 and 3.

- Reactivity : Exhibits higher nucleophilicity compared to the fluorinated derivative due to the absence of electron-withdrawing fluorine. This enhances its efficiency in forming hydrazones and pyrazole derivatives .

- Applications: Widely used in synthesizing antimicrobial agents and heterocycles, as demonstrated in , where hydrazide derivatives of phthalazinones showed activity against gram-positive and gram-negative bacteria .

[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

- Structure : Features chloro and trifluoromethyl groups, creating a sterically hindered and highly electron-deficient aromatic ring.

- Reactivity : The strong electron-withdrawing groups reduce nucleophilicity but enhance stability in acidic conditions. This compound is pivotal in synthesizing agrochemicals and pharmaceuticals requiring robust aromatic frameworks .

(2-Fluorophenyl)hydrazine Derivatives

- Structure : Fluorine at the 2-position instead of 3-position.

- Reactivity: The ortho-fluorine induces steric hindrance, limiting rotational freedom and altering regioselectivity in cyclization reactions. For instance, details the synthesis of pyridazinones using (2-fluorophenyl)piperazine, where steric effects dictated product distribution .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-2,4-dimethylphenyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Start with halogenated precursors such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene analogs. React with hydrazine hydrate or acid-stabilized hydrazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

- Optimize stoichiometry (1:1.2 molar ratio of precursor to hydrazine) and use inert atmospheres to minimize oxidation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Fluorine and methyl groups may sterically hinder reactivity, requiring extended reaction times .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Methods :

- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length and angle determination, critical for confirming regiochemistry .

- Spectroscopy : Use FT-IR to verify N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). H/C NMR confirms substituent positions (e.g., aromatic splitting patterns for fluorine and methyl groups) .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for biological studies) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound into azo compounds or other derivatives?

- Methodology :

- Azo Coupling : React with nitroso compounds in ethanol at 0–5°C to minimize side reactions. Catalyze with HCl or acetic acid for protonation of the hydrazine group .

- Oxidation to Diazonium Salts : Use NaNO/HSO at 0°C, followed by coupling with electron-rich aromatics (e.g., phenols) in aqueous buffer (pH 7–9) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in carbonyl-olefin metathesis or similar reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate activation barriers for cycloaddition/cycloreversion steps. Use B3LYP/6-31G(d) basis sets to model transition states and substituent effects (e.g., fluorine’s electron-withdrawing impact) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics. Compare with experimental Arrhenius plots to validate models .

Q. How can researchers resolve contradictions between experimental and computational data regarding the decomposition pathways of this compound?

- Strategies :

- Isotopic Labeling : Use N-labeled hydrazine to track decomposition intermediates via GC-MS or N NMR. Compare with DFT-predicted pathways (e.g., N–N bond cleavage vs. ring-opening) .

- Kinetic Profiling : Perform time-resolved TGA/DSC under controlled atmospheres (N vs. O) to identify exothermic/endothermic steps. Correlate with computational activation energies .

Q. What strategies are effective in elucidating the biological mechanisms of this compound derivatives, such as their anticancer or antimicrobial activity?

- Methodology :

- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Pair with ROS detection kits to probe oxidative stress mechanisms .

- Molecular Docking : Model interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via halogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.